

# Spectroscopic Profile of 3-Phenylphthalide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Phenylphthalide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-phenylphthalide** ( $C_{14}H_{10}O_2$ ), a significant lactone in organic synthesis. This document details the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.

## Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrum of **3-phenylphthalide**. While  $^1H$  NMR,  $^{13}C$  NMR, and IR spectra are available for this compound in various databases, specific peak data with assignments were not accessible through the conducted searches.

## Mass Spectrometry Data

The mass spectrum of **3-phenylphthalide** provides crucial information about its molecular weight and fragmentation pattern. The key peaks observed in the gas chromatography-mass spectrometry (GC-MS) analysis are presented below.<sup>[1]</sup>

m/z (Mass-to-Charge Ratio)	Interpretation	Relative Abundance
210	Molecular Ion [M] <sup>+</sup>	Major Peak
165	[M - COOH] <sup>+</sup> Fragment	Significant Peak
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> Fragment (Benzoyl Cation)	Base Peak

Table 1: Key mass spectrometry fragmentation data for **3-phenylphthalide**.

## Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data for a solid organic compound such as **3-phenylphthalide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** 5-10 mg of purified **3-phenylphthalide** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For <sup>1</sup>H NMR, the spectrum is typically acquired at a frequency of 400 MHz or higher. For <sup>13</sup>C NMR, a frequency of 100 MHz or higher is used. Standard pulse sequences are employed for both one-dimensional (<sup>1</sup>H, <sup>13</sup>C) and potentially two-dimensional (COSY, HSQC, HMBC) experiments to aid in structural assignment.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the TMS signal. The chemical shifts (δ) of the signals are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (KBr Pellet Method):** A small amount of **3-phenylphthalide** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure using a pellet press to form a thin, transparent disc.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

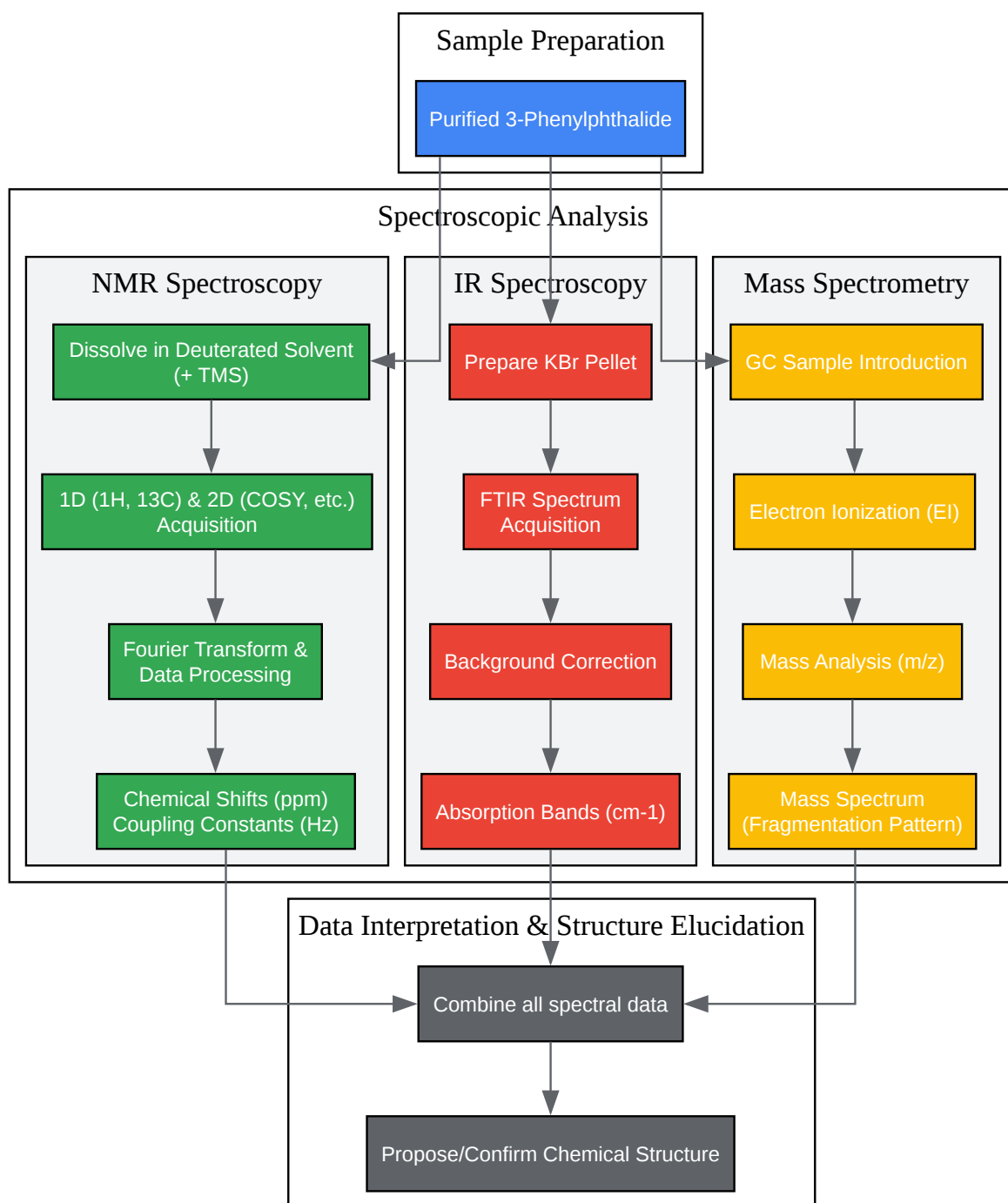
Methodology:

- **Sample Introduction:** For a volatile and thermally stable compound like **3-phenylphthalide**, gas chromatography (GC) is a common method for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a standard technique where the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion  $[M]^+$  and causing it to fragment.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its  $m/z$  ratio.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **3-phenylphthalide**.



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Caption: Workflow for Spectroscopic Analysis of **3-Phenylphthalide**.

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## References

- 1. 3-Phenylphthalide | C<sub>14</sub>H<sub>10</sub>O<sub>2</sub> | CID 95365 - PubChem [pubchem.ncbi.nlm.nih.gov]
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